5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide

AMPK signaling cell-free biochemical assay kinase activation

5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide (CAS 3031-94-5), commonly designated AICA ribonucleotide or ZMP, is the 5′-monophosphorylated nucleotide analog of adenosine monophosphate (AMP) and the direct active metabolite of the widely used prodrug AICAR riboside (acadesine, CAS 2627-69-2). As an endogenous intermediate of de novo purine biosynthesis, ZMP functions as a cell-permeable (via exogenous prodrug conversion) allosteric activator of AMP-activated protein kinase (AMPK) by binding to the γ-subunit at the same site as AMP.

Molecular Formula C9H15N4O8P
Molecular Weight 338.21 g/mol
CAS No. 3031-94-5
Cat. No. B1666730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide
CAS3031-94-5
Synonyms4-carboxy-5-aminoimidazole ribotide
5'-phosphoribosyl-5-amino-4-imidazolecarboxamide
5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate
5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate
AICA ribonucleotide
AICA ribonucleotide, (D-ribofuranosyl)-isomer
AICAR
AICAriboside 5'-monophosphate
aminoimidazole carboxamide ribonucleotide
Z-nucleotide
ZMP
Molecular FormulaC9H15N4O8P
Molecular Weight338.21 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N
InChIInChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)
InChIKeyNOTGFIUVDGNKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide (CAS 3031-94-5): Direct-Acting AMPK Activator for Cell-Free and Transporter-Independent Research


5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide (CAS 3031-94-5), commonly designated AICA ribonucleotide or ZMP, is the 5′-monophosphorylated nucleotide analog of adenosine monophosphate (AMP) and the direct active metabolite of the widely used prodrug AICAR riboside (acadesine, CAS 2627-69-2) [1]. As an endogenous intermediate of de novo purine biosynthesis, ZMP functions as a cell-permeable (via exogenous prodrug conversion) allosteric activator of AMP-activated protein kinase (AMPK) by binding to the γ-subunit at the same site as AMP [2]. Unlike its riboside prodrug, ZMP in its pre-formed monophosphate state can directly activate AMPK in cell-free biochemical assays without requiring cellular uptake via equilibrative nucleoside transporters (ENT1/CNT3) or phosphorylation by adenosine kinase [3]. This compound is deployed in metabolic research, antineoplastic mechanistic studies, and diabetes models where precise control over AMPK activation independent of transporter expression or kinase activity is required [4].

Why AICAR Riboside or A-769662 Cannot Substitute for Pre-Formed ZMP (CAS 3031-94-5) in Targeted Research Applications


The three most commonly used pharmacological AMPK activators—AICAR riboside (acadesine), A-769662, and metformin—each operate through fundamentally distinct mechanisms that preclude simple interchangeability with pre-formed ZMP [1]. AICAR riboside requires cellular uptake via ENT1/CNT3 adenosine transporters followed by adenosine kinase-mediated phosphorylation to ZMP; experimental systems with low transporter expression, pharmacological blockade of adenosine transport, or adenosine kinase inhibition fail to generate the active ZMP metabolite [2]. A-769662, while more potent (cellular EC50 120 nM) and free of off-target effects on glycogen phosphorylase and fructose-1,6-bisphosphatase (FBPase), binds to the AMPK β-subunit rather than the γ-subunit AMP-binding site, producing a different allosteric activation profile and failing to replicate ZMP's effects on AMP-sensitive enzymes or the reduced folate carrier (RFC) antiporter system . Metformin activates AMPK indirectly through mitochondrial Complex I inhibition and elevation of the AMP/ATP ratio, a mechanism that generates confounding metabolic stress unrelated to direct AMPK liganding [3]. These mechanistic divergences mean that substituting any of these agents for ZMP—particularly in cell-free systems, transporter-deficient models, or RFC-mediated folate transport studies—will produce qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide (ZMP, CAS 3031-94-5) Against Key Comparators


ZMP Directly Activates AMPK in Cell-Free Assays Without Requiring Adenosine Kinase or Nucleoside Transporters, Unlike AICAR Riboside

Pre-formed ZMP (CAS 3031-94-5) activates purified AMPK in cell-free biochemical assays at concentrations ranging from 1 to 500 µM, demonstrating direct allosteric activation of the kinase without any requirement for metabolic conversion [1]. In contrast, AICAR riboside (CAS 2627-69-2) is entirely inactive in cell-free systems because it cannot be phosphorylated to ZMP without adenosine kinase, which is absent from purified protein preparations [2]. The riboside prodrug must first traverse the plasma membrane via ENT1/CNT3 adenosine transporters and undergo intracellular phosphorylation by adenosine kinase to yield the active ZMP species; pharmacological blockade of adenosine transport with dipyridamole or NBMPR, or inhibition of adenosine kinase with 5-iodotubercidin, completely abolishes AMPK activation by AICAR riboside but does not affect activation by exogenous ZMP [3]. This operational distinction means that in any experimental system where adenosine kinase activity is limiting, transporter expression is low, or transport inhibitors are co-administered, only pre-formed ZMP can reliably activate AMPK.

AMPK signaling cell-free biochemical assay kinase activation prodrug bypass

ZMP Achieves Equivalent Maximal AMPK Activation to Natural AMP but with 40–50-Fold Lower Affinity, Defining Its Operational Concentration Window

In a definitive head-to-head enzymological study using AMPK purified from rat liver, ZMP and AMP were compared under identical assay conditions for their ability to stimulate AMPK activity [1]. ZMP stimulated AMPK to the same maximal extent as AMP (approximately 10-fold activation), confirming it is a full allosteric agonist. However, ZMP displayed substantially lower affinity: at a physiological ATP concentration of 3 mM, half-maximal activation required 5 mM ZMP compared to 0.4 mM AMP (approximately 12.5-fold difference). At low ATP (0.2 mM), half-maximal effects were obtained with 0.4 mM ZMP versus 9 µM AMP (approximately 44-fold difference). The kinetic parameters of AMPK for the SAMS peptide substrate and for ATP were influenced identically by ZMP and AMP, and stimulation by ZMP was additive with AMP up to maximal activation, confirming that ZMP binds to the same regulatory site as AMP on the AMPK γ-subunit [2]. This binding site identity was subsequently confirmed by structural studies showing ZMP occupying the γ-subunit CBS domain . This quantitative affinity difference defines the operational concentration range for ZMP in experimental settings and explains why intracellular ZMP must accumulate to millimolar levels following AICAR riboside administration to achieve robust AMPK activation.

AMPK enzymology allosteric regulation ligand affinity ATP antagonism

ZMP Uniquely Augments Reduced Folate Carrier (RFC)-Mediated Folate and Antifolate Transport via Antiporter Exchange—A Property Absent in A-769662 and Metformin

Intracellular ZMP accumulation drives a unique pharmacological phenomenon not shared by other AMPK activators: trans-stimulation of folate and antifolate influx through the reduced folate carrier (RFC, SLC19A1) coupled with inhibition of folate efflux, resulting in marked augmentation of net cellular folate and antifolate (e.g., methotrexate) accumulation [1]. In HeLa cells expressing RFC, AICAR (which is intracellularly converted to ZMP) augmented initial uptake rates and net accumulation of methotrexate, 5-formyltetrahydrofolate, and 5-methyltetrahydrofolate. Critically, this effect was absent in cells expressing only the proton-coupled folate transporter (PCFT), confirming RFC-specificity. When ZMP formation was blocked with the adenosine kinase inhibitor 5-iodotubercidin, folate transport stimulation was completely abolished; conversely, when cells were pre-loaded with ZMP and then exposed to inhibitor, ZMP levels declined and stimulation was reversed [2]. Extracellular ZMP inhibited RFC-mediated folate influx, while intracellular ZMP correlated with inhibition of folate efflux—consistent with a classic antiporter exchange mechanism wherein the transmembrane ZMP gradient drives uphill folate transport [3]. Neither A-769662 nor metformin engages the RFC antiporter, as their mechanisms (β-subunit binding and Complex I inhibition, respectively) do not generate the requisite organic phosphate gradient for RFC exchange. This makes ZMP uniquely relevant for research at the intersection of AMPK signaling and folate/antifolate pharmacology, including pemetrexed mechanism-of-action studies where endogenous ZMP accumulation downstream of AICART inhibition contributes to mTOR suppression [4].

folate transport reduced folate carrier antifolate chemotherapy methotrexate potentiation

ZMP Inhibits Fructose-1,6-Bisphosphatase (FBPase) with Ki 370 µM—A Dual Gluconeogenesis-Suppressing Mechanism Not Shared by A-769662

Beyond AMPK activation, ZMP exerts a direct inhibitory effect on the key gluconeogenic enzyme fructose-1,6-bisphosphatase (FBPase) with an apparent Ki of 370 µM, as demonstrated in isolated rat hepatocyte and purified enzyme studies [1]. In isolated rat hepatocytes, AICA riboside (which generates intracellular ZMP) suppressed glucose production from lactate-pyruvate with a half-maximal inhibitory concentration of approximately 100 µM and complete suppression at 500 µM, accompanied by characteristic cross-over changes in gluconeogenic intermediates (elevation of triose phosphates and fructose-1,6-bisphosphate; decrease in fructose-6-phosphate and glucose-6-phosphate) consistent with FBPase blockade [2]. After 20 min incubation with 500 µM AICA riboside, intracellular ZMP reached 3 µmol/g cells, with ZTP and ZDP reaching 0.3 and 0.1 µmol/g, respectively. Importantly, ATP levels were not significantly altered under these conditions, confirming that gluconeogenesis inhibition was due to FBPase inhibition rather than energetic stress [3]. In contrast, A-769662—a direct AMPK activator with cellular EC50 of 120 nM—does not inhibit FBPase, glycogen phosphorylase, or other AMP-regulated enzymes, as established by kinase selectivity profiling against 76 protein kinases and target enzyme panels . This means ZMP provides a dual mechanism for gluconeogenic suppression (AMPK activation plus direct FBPase inhibition), while A-769662 operates solely through AMPK. For researchers studying hepatic glucose metabolism, this distinction is functionally critical: effects observed with ZMP/AICAR riboside that are not reproduced by A-769662 may be attributable to FBPase inhibition rather than AMPK activation [4].

gluconeogenesis inhibition FBPase diabetes research hepatocyte metabolism

ZMP Accumulation from AICAR Riboside is 14-Fold Higher than from Prodrug-39 at 500 µM—But at 10 µM, Prodrug-39 Yields 3–8-Fold More ZMP

A recent quantitative comparison of ZMP accumulation in C2C12 myotubes treated with either AICAR riboside or Prodrug-39 (P39; a ZMP phosphonate prodrug bearing a 4-nitrophenol masking group for passive membrane permeability) revealed concentration-dependent inversion of delivery efficiency [1]. After 13 hours of treatment at 500 µM, AICAR riboside produced 14-fold higher intracellular ZMP accumulation than P39 (59.7 ± 5.0 vs. 4.2 ± 0.1 µmol/g protein). However, at 100 µM, ZMP accumulation was not significantly different between the two agents (AICAR: 5.6 ± 1.3 vs. P39: 5.7 ± 1.5 µmol/g protein). Notably, at very low treatment concentrations (10 µM), P39 exposure for 1–1.5 hours resulted in 3- to 8-fold greater ZMP accumulation than AICAR riboside [2]. These data indicate that phosphodiesterase-mediated cleavage of the 4-nitrophenol group from P39 is rate-limiting at high concentrations, whereas transporter saturation or adenosine kinase capacity may limit AICAR-derived ZMP accumulation at low concentrations. Additionally, at matched ZMP accumulation levels (100 µM treatment), ATP content was approximately 50% higher in P39-treated cells (33.7 ± 5.8 vs. 51.0 ± 5.8 µmol/g protein), suggesting differential effects on cellular energy status between the two delivery strategies [3]. For procurement decisions, pre-formed ZMP (CAS 3031-94-5) offers a defined, concentration-controlled alternative that bypasses the enzymatic cleavage step required by P39 and the transporter/kinase steps required by AICAR riboside, making it the preferred reference standard for analytical method development and for experiments where precise control over ZMP exposure concentration is paramount.

prodrug delivery ZMP accumulation kinetics phosphodiesterase C2C12 myotubes

ZMP Activates AMPK Independent of Adenosine Transporter Expression—Enabling Studies in ENT1/CNT3-Deficient or Pharmacologically Blocked Systems

AICAR riboside enters cells exclusively through equilibrative nucleoside transporter 1 (ENT1) and concentrative nucleoside transporter 3 (CNT3); pharmacological blockade of these transporters with dipyridamole, NBMPR, or various protein kinase inhibitors completely prevents AICAR riboside uptake, ZMP formation, and subsequent AMPK activation [1]. This transporter dependence creates a critical experimental liability: any observed effect of AICAR riboside could reflect either AMPK activation or transporter inhibition, and in cell types with low ENT1/CNT3 expression, AICAR riboside is simply ineffective. Pre-formed ZMP (CAS 3031-94-5), when delivered intracellularly (e.g., via electroporation, microinjection, or as a phosphonate prodrug), bypasses this transporter requirement entirely. This is particularly important given that ENT1 expression varies widely across tissues and is downregulated in certain pathological states and that many commonly used pharmacological agents (including several kinase inhibitors) are now recognized to block adenosine transport [2]. Furthermore, AICAR riboside activation of AMPK exhibits different metabolic effects depending on whether uptake occurs via ENT1 or CNT3, adding another layer of variability [3]. The use of pre-formed ZMP eliminates transporter-mediated variability as a confounding factor. Direct comparative studies in isolated cardiomyocytes have confirmed that both AICAR riboside and ZMP promote AMPK phosphorylation; however, only ZMP can do so in the presence of adenosine transport inhibitors [4].

nucleoside transporter ENT1 CNT3 transporter-independent activation adenosine kinase bypass

Optimal Research and Procurement Application Scenarios for 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide (ZMP, CAS 3031-94-5)


Cell-Free AMPK Biochemical and Structural Studies

ZMP (CAS 3031-94-5) is the indispensable activator for any cell-free AMPK assay system—including purified enzyme activity assays, surface plasmon resonance (SPR) binding studies, X-ray crystallography of the AMPK γ-subunit CBS domains, and high-throughput screening (HTS) campaigns for novel AMPK modulators. In these systems, AICAR riboside is completely inactive because adenosine kinase is absent from purified protein preparations [1]. ZMP activates purified AMPK in a concentration-dependent manner from 1 to 500 µM in cell-free systems, recapitulating the allosteric activation and protection from Thr-172 dephosphorylation that characterize AMP binding [2]. For structural biology applications, ZMP has been co-crystallized with the AMPK γ-subunit, confirming binding at the same CBS domain site occupied by AMP and enabling structure-based drug design efforts targeting the nucleotide-binding pockets .

RFC-Mediated Folate/Antifolate Transport and Chemotherapy Potentiation Research

ZMP uniquely engages the reduced folate carrier (RFC, SLC19A1) as an antiporter substrate, trans-stimulating influx of folates and antifolates (methotrexate, pemetrexed, 5-formyl-THF) while simultaneously inhibiting their efflux—a combined effect that augments net cellular accumulation of these chemotherapeutic agents [1]. This property is not shared by any other AMPK activator (A-769662, metformin, salicylate, or 2-deoxyglucose) and is entirely dependent on intracellular ZMP accumulation rather than AMPK activation per se. This makes ZMP an essential tool for: (a) investigating the mechanism of pemetrexed's secondary pharmacology, wherein AICART inhibition causes endogenous ZMP accumulation that drives mTOR suppression via AMPK activation [2]; (b) studying RFC transport kinetics and antiporter energetics in reconstituted systems; and (c) evaluating strategies to enhance antifolate delivery into RFC-expressing tumors through pharmacological elevation of intracellular organic phosphates .

Transporter-Independent AMPK Activation in ENT1/CNT3-Deficient or Pharmacologically Blocked Models

In experimental systems where adenosine transporter function is compromised—whether through genetic deletion of ENT1/CNT3, pharmacological blockade by dipyridamole/NBMPR/protein kinase inhibitors, or disease-associated downregulation of transporter expression—pre-formed ZMP (or its membrane-permeable prodrug formulations) provides the only reliable means of achieving intracellular AMPK activation [1]. This application is particularly relevant for: (a) studies investigating the intersection of kinase inhibitor pharmacology and AMPK signaling, where the inhibitor itself may block AICAR riboside uptake and confound results [2]; (b) research in tissues with inherently low nucleoside transporter expression (e.g., certain brain regions, specific tumor types); and (c) experimental protocols requiring co-administration of adenosine transport inhibitors to isolate adenosine receptor-dependent from AMPK-dependent effects . In isolated cardiomyocyte studies, both AICAR riboside and ZMP have been shown to promote AMPK phosphorylation, but only ZMP retains efficacy when adenosine transport is blocked [3].

Analytical Reference Standard for ZMP Quantification in Metabolomics and Pharmacokinetic Studies

Pre-formed ZMP (CAS 3031-94-5) of defined purity serves as the essential analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) and HPLC-based quantification of intracellular ZMP levels in studies employing AICAR riboside, pemetrexed, or other agents that modulate purine biosynthesis [1]. Given that ZMP is normally undetectable in unstressed cells (below typical LC-MS detection limits) but can accumulate to concentrations of 3 µmol/g cells upon AICAR riboside treatment [2], accurate calibration curves constructed with authentic ZMP standard are critical for quantifying pharmacodynamic responses. The availability of pre-formed ZMP standard also enables method development for distinguishing ZMP from its di- and triphosphorylated derivatives (ZDP, ZTP) and from endogenous AMP, ADP, and ATP in complex biological matrices. For pharmacokinetic studies of ZMP-targeted prodrugs (e.g., Prodrug-39), the authentic ZMP standard is mandatory for establishing extraction recovery, ionization efficiency, and matrix effect corrections in bioanalytical methods .

Quote Request

Request a Quote for 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.